1-Isocyanato-2-methylbutane
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Overview
Description
1-Isocyanato-2-methylbutane is an organic compound with the molecular formula C6H11NO. It is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. Isocyanates are widely used in the production of polyurethanes, which are essential materials in various industries, including automotive, construction, and textiles .
Preparation Methods
1-Isocyanato-2-methylbutane can be synthesized through several methods:
Phosgene Method: This traditional method involves the reaction of phosgene with amines to produce isocyanates.
Non-Phosgene Methods: These methods include the reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate or urea.
Oxidation of Isonitriles: This method involves the oxidation of isonitriles using dimethyl sulfoxide as the oxidant, catalyzed by trifluoroacetic anhydride.
Chemical Reactions Analysis
1-Isocyanato-2-methylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can react with alcohols to form urethanes and with amines to form ureas.
Addition Reactions: It can undergo addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form carbamates.
Polymerization: It can polymerize to form polyurethanes, which are used in foams, coatings, and adhesives.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed are urethanes, ureas, and polyurethanes .
Scientific Research Applications
1-Isocyanato-2-methylbutane has several scientific research applications:
Polyurethane Production: It is used in the synthesis of polyurethanes, which are essential materials in various industries.
Pharmaceutical Testing: It is used as a reference standard in pharmaceutical testing to ensure accurate results.
Material Science: It is used in the development of new materials with specific properties, such as high abrasion resistance and tensile strength.
Mechanism of Action
The mechanism of action of 1-Isocyanato-2-methylbutane involves its reactivity with compounds containing active hydrogen atoms. The isocyanate group (-N=C=O) reacts with these compounds to form urethanes, ureas, and carbamates. This reactivity is due to the electrophilic nature of the carbon atom in the isocyanate group, which readily reacts with nucleophiles .
Comparison with Similar Compounds
1-Isocyanato-2-methylbutane can be compared with other isocyanates, such as:
Hexamethylene Diisocyanate: Used in non-yellowing polyurethane materials.
Toluene Diisocyanate: Commonly used in the production of flexible polyurethane foams.
Diphenylmethane Diisocyanate: Used in the production of rigid polyurethane foams.
This compound is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other isocyanates .
Properties
IUPAC Name |
1-isocyanato-2-methylbutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-6(2)4-7-5-8/h6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOYJQWQKJLCFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CN=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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